molecular formula C23H22N4O4 B2629250 2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539844-88-7

2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2629250
CAS No.: 539844-88-7
M. Wt: 418.453
InChI Key: ANTJURAMPPAYGO-UHFFFAOYSA-N
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Description

2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline moiety, and substituted with methoxy and hydroxyphenyl groups

Preparation Methods

The synthesis of 2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Construction of the Quinazoline Moiety: This step involves the condensation of anthranilic acid derivatives with aldehydes or ketones, followed by cyclization.

    Substitution Reactions: Introduction of the methoxy and hydroxyphenyl groups can be carried out through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but may include various substituted derivatives and oxidized or reduced forms of the compound.

Scientific Research Applications

2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: Research is being conducted on its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can be compared with other similar compounds, such as:

    Triazoloquinazolines: These compounds share the triazole-quinazoline core structure but differ in their substituents, leading to variations in their chemical reactivity and biological activity.

    Methoxyphenyl Derivatives: Compounds with methoxy groups on aromatic rings, which may exhibit similar chemical properties but differ in their overall structure and applications.

    Hydroxyphenyl Derivatives: Compounds with hydroxy groups on aromatic rings, which may have similar reactivity but different biological and industrial applications.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-30-16-10-14(11-17(12-16)31-2)22-25-23-24-18-7-4-8-19(29)20(18)21(27(23)26-22)13-5-3-6-15(28)9-13/h3,5-6,9-12,21,28H,4,7-8H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTJURAMPPAYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC(=CC=C5)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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